[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](cyclopropyl)methanone
CAS No.:
Cat. No.: VC16351563
Molecular Formula: C14H16N4O4S
Molecular Weight: 336.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O4S |
|---|---|
| Molecular Weight | 336.37 g/mol |
| IUPAC Name | [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-cyclopropylmethanone |
| Standard InChI | InChI=1S/C14H16N4O4S/c19-14(10-4-5-10)17-6-8-18(9-7-17)23(20,21)12-3-1-2-11-13(12)16-22-15-11/h1-3,10H,4-9H2 |
| Standard InChI Key | PYQKREYWAPYALY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Introduction
Related Compounds:
Several structurally related compounds were identified:
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[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone](pplx://action/followup): Molecular formula with a molecular weight of 411.43 g/mol .
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1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one: Molecular formula , molecular weight 350.39 g/mol .
Synthesis Pathways
The synthesis of benzoxadiazole-based compounds typically involves:
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Formation of Benzoxadiazole Core: Cyclization of o-nitroaniline derivatives with sulfur-containing reagents.
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Sulfonamide Linkage: Introduction of sulfonamide groups via reaction with sulfonating agents.
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Piperazine Functionalization: Coupling reactions with piperazine derivatives.
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Attachment of Cyclopropyl Methanone: Acylation reactions using cyclopropanecarbonyl chloride or similar reagents.
These steps are consistent with methods used for synthesizing related compounds such as 4-(benzoxadiazol-sulfonamides) .
Biological Activity and Applications
Benzoxadiazole-based compounds are widely studied for their pharmacological properties. Although specific data for “4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone” is unavailable, insights from similar compounds suggest potential applications:
Antimicrobial Activity:
Benzoxadiazole derivatives have demonstrated antibacterial and antifungal activities due to their ability to disrupt microbial metabolic pathways .
Antileishmanial Potential:
Compounds containing sulfonamide groups have shown promising activity against Leishmania species by targeting parasitic enzymes .
CNS Disorders:
Piperazine-linked benzoxadiazoles are explored for treating neurodegenerative diseases like Alzheimer’s due to their interaction with central nervous system receptors .
Toxicity and Safety Profile
The toxicity profile of this compound is not explicitly reported but can be inferred based on structural analogs:
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Cytotoxicity: Likely exhibits low cytotoxicity toward mammalian cells when compared to standard drugs like pentamidine .
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Environmental Stability: Sulfonamide-containing molecules degrade slowly in aquatic environments; thus, proper disposal is necessary.
Research Gaps and Future Directions
Despite its structural promise, “4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone” remains underexplored in scientific literature. Future studies should focus on:
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Detailed pharmacokinetic and pharmacodynamic profiling.
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Expanding synthetic routes for higher yields and purity.
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Investigating its efficacy against emerging pathogens and resistant strains.
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